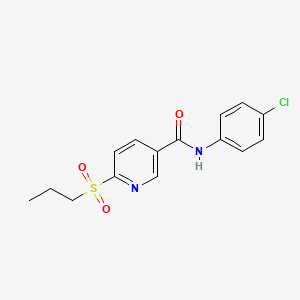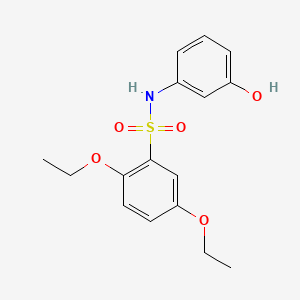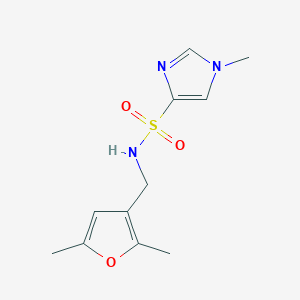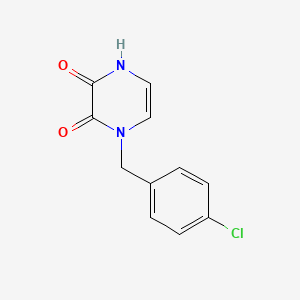![molecular formula C17H19N3O5S2 B2673508 [6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate CAS No. 877650-61-8](/img/structure/B2673508.png)
[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed information on the chemical reactions, it’s recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the search results. These properties can include things like melting point, boiling point, solubility, etc. For detailed information, it’s recommended to refer to specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound's involvement in chemical synthesis and reaction mechanisms has been a subject of study. For example, research has been conducted on the synthesis of bis heterocycles, exploring the potential chemotherapeutic applications of compounds with structures similar to the queried chemical. These studies demonstrate the compound's relevance in creating chemotherapeutic agents, highlighting its significance in medicinal chemistry (V. Ram et al., 1990).
Potential Medicinal Chemistry Applications
Investigations into conformationally constrained, masked cysteines through the synthesis of related chemical structures have provided insights into novel classes of compounds with potential applications in drug development and biochemistry (F. Clerici et al., 1999). Such studies contribute to understanding how structurally similar compounds can be synthesized and applied in medicinal chemistry.
Heterocyclic Compound Synthesis
Research on the synthesis and applications of heterocyclic compounds related to the queried chemical structure has been significant. These compounds are crucial in various fields, including pharmaceuticals and materials science. Studies have explored the synthesis of fully substituted pyrazoles and their sulfenylation, indicating the compound's utility in creating complex heterocyclic structures with broad applications (Jun Sun et al., 2015).
Advanced Organic Synthesis Techniques
The exploration of advanced organic synthesis techniques involving the compound or related structures showcases the potential for creating novel materials and drugs. For instance, studies on the carbopalladation of alkylidenecyclopropanes and capture of intermolecular organopalladics reveal sophisticated methods for manipulating molecular structures, leading to new synthetic pathways (Guy Fournet et al., 1988).
Wirkmechanismus
The mechanism of action for this compound is not provided in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. It’s often complex and can involve multiple pathways.
Safety and Hazards
Eigenschaften
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-2-3-4-14(22)25-13-8-24-11(7-12(13)21)9-26-17-20-19-16(27-17)18-15(23)10-5-6-10/h7-8,10H,2-6,9H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPBJYHYIKLGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Prop-2-enoyl-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2673425.png)




![4-[1-[4-(3-Chlorophenyl)benzoyl]azetidin-3-yl]piperazin-2-one](/img/structure/B2673435.png)
![2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine](/img/structure/B2673436.png)
![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2673437.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2673440.png)
![N-[(4-tert-butylphenyl)methyl]prop-2-enamide](/img/structure/B2673442.png)
![(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid](/img/structure/B2673443.png)

![2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2673447.png)